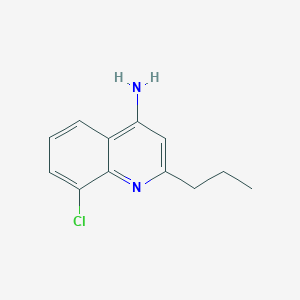
8-Chloro-2-propylquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-2-propylquinolin-4-amine is a quinoline derivative that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. Quinoline derivatives are known for their diverse biological activities and are often used as scaffolds in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-propylquinolin-4-amine typically involves the functionalization of the quinoline ring. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent like nitrobenzene.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production often employs scalable methods such as:
Transition Metal Catalysis: Utilizing palladium or copper catalysts to facilitate the formation of the quinoline core.
Microwave-Assisted Synthesis: This method accelerates the reaction process and improves yields by using microwave irradiation.
化学反应分析
Types of Reactions
8-Chloro-2-propylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Aminoquinolines.
Substitution Products: Various substituted quinolines depending on the nucleophile used.
科学研究应用
8-Chloro-2-propylquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing antimalarial, antibacterial, and anticancer agents.
Biological Studies: Investigated for its potential to inhibit specific enzymes and receptors.
Industrial Chemistry: Used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
作用机制
The mechanism of action of 8-Chloro-2-propylquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound may also interact with cellular receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug.
Amodiaquine: Another antimalarial with a similar quinoline structure.
Piperaquine: Used in combination therapies for malaria.
Uniqueness
8-Chloro-2-propylquinolin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
1189105-67-6 |
|---|---|
分子式 |
C12H13ClN2 |
分子量 |
220.70 g/mol |
IUPAC 名称 |
8-chloro-2-propylquinolin-4-amine |
InChI |
InChI=1S/C12H13ClN2/c1-2-4-8-7-11(14)9-5-3-6-10(13)12(9)15-8/h3,5-7H,2,4H2,1H3,(H2,14,15) |
InChI 键 |
OJBKYUFXGOUMJM-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC(=C2C=CC=C(C2=N1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















